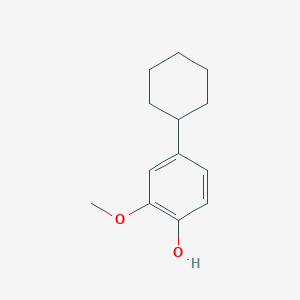

5-(3-Ethoxyphenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(3-エトキシフェニル)-4-((3-ニトロベンジリデン)アミノ)-4H-1,2,4-トリアゾール-3-チオールは、トリアゾール誘導体と呼ばれる複雑な有機化合物です。トリアゾールは、その多様な生物活性で知られており、医薬品化学で広く用いられています。この特定の化合物は、エトキシフェニル基とニトロベンジリデンアミノ基が置換されたトリアゾール環を特徴としており、さまざまな科学研究用途に注目されています。

2. 製法

合成経路と反応条件

5-(3-エトキシフェニル)-4-((3-ニトロベンジリデン)アミノ)-4H-1,2,4-トリアゾール-3-チオールの合成は、通常、以下の手順を伴います。

トリアゾール環の形成: トリアゾール環は、ヒドラジン誘導体と二硫化炭素を塩基性条件下で反応させる環化反応によって合成できます。

エトキシフェニル基の置換: エトキシフェニル基は、求核置換反応によって導入されます。ここで、トリアゾール中間体はエトキシフェニルハロゲン化物と反応します。

ニトロベンジリデンアミノ基の導入: 最終ステップは、適切な触媒(酢酸など)の存在下、トリアゾール誘導体を3-ニトロベンズアルデヒドと縮合させて、目的の化合物を形成することです。

工業生産方法

この化合物の工業生産は、高収率と高純度を保証するために、上記の合成経路を最適化する必要があるでしょう。これには、連続フロー反応器、自動合成システム、および厳格な品質管理対策の使用を含めて、生産プロセスを効率的にスケールアップすることが含まれる可能性があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethoxyphenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

Substitution with Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction, where the triazole intermediate reacts with an ethoxyphenyl halide.

Introduction of Nitrobenzylideneamino Group: The final step involves the condensation of the triazole derivative with 3-nitrobenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to scale up the production process efficiently.

化学反応の分析

反応の種類

酸化: 化合物中のチオール基は酸化されてジスルフィドを形成することができます。

還元: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用してアミノ基に還元できます。

置換: エトキシ基は、適切な条件下で他の求核剤と置換できます。

一般的な試薬と条件

酸化: 過酸化水素またはヨウ素を塩基の存在下で。

還元: 炭素上のパラジウムまたは水素化ホウ素ナトリウムによる水素ガス。

置換: 塩基の存在下でハロゲン化アルキルまたは酸塩化物。

生成される主要な生成物

酸化: ジスルフィド。

還元: アミノ誘導体。

置換: 使用する求核剤に応じて、さまざまな置換トリアゾール誘導体。

4. 科学研究への応用

化学

化学において、この化合物は、より複雑な分子の合成のための構成要素として使用されます。そのユニークな構造により、さまざまな修飾が可能になり、有機合成における汎用性の高い中間体になります。

生物学

生物学的研究では、トリアゾール誘導体は、抗菌性、抗真菌性、抗がん性があることが知られています。この化合物は、特定の置換基を持つため、同様の生物活性を示す可能性があり、その潜在的な治療用途について研究されています。

医学

この化合物は、特に、改善された有効性と副作用の軽減を備えた新しい医薬品を設計する際に、創薬における潜在的な用途について調査されています。生物学的標的に作用する能力により、さらなる薬理学的試験の対象となります。

産業

工業部門では、この化合物は、化学的安定性と反応性のため、ポリマーやコーティングなどの新素材の開発に使用できます。

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound, with its specific substituents, may exhibit similar biological activities and is studied for its potential therapeutic applications.

Medicine

The compound is investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

作用機序

5-(3-エトキシフェニル)-4-((3-ニトロベンジリデン)アミノ)-4H-1,2,4-トリアゾール-3-チオールの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。トリアゾール環は、生物学的巨大分子と水素結合とπ-π相互作用を形成できますが、ニトロ基とエトキシ基は、結合親和性と特異性を高めることができます。これらの相互作用は、標的タンパク質の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。

類似化合物との比較

類似化合物

5-フェニル-4-((3-ニトロベンジリデン)アミノ)-4H-1,2,4-トリアゾール-3-チオール: エトキシ基がありません。これは、生物活性と化学反応性に影響を与える可能性があります。

5-(3-メトキシフェニル)-4-((3-ニトロベンジリデン)アミノ)-4H-1,2,4-トリアゾール-3-チオール: エトキシ基の代わりにメトキシ基を含みます。これは、その溶解性と生物学的標的との相互作用に影響を与える可能性があります。

5-(3-クロロフェニル)-4-((3-ニトロベンジリデン)アミノ)-4H-1,2,4-トリアゾール-3-チオール: 塩素原子の存在は、その電子特性と反応性に影響を与える可能性があります。

独自性

5-(3-エトキシフェニル)-4-((3-ニトロベンジリデン)アミノ)-4H-1,2,4-トリアゾール-3-チオールにおけるエトキシ基の存在は、その類似体と比較してユニークな特徴です。この基は、その親油性を高め、細胞膜を通過して細胞内標的に作用する能力を向上させる可能性があります。さらに、置換基の特定の配置は、異なる生物活性につながる可能性があり、さらなる研究開発のための貴重な化合物となります。

特性

CAS番号 |

497921-89-8 |

|---|---|

分子式 |

C17H15N5O3S |

分子量 |

369.4 g/mol |

IUPAC名 |

3-(3-ethoxyphenyl)-4-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C17H15N5O3S/c1-2-25-15-8-4-6-13(10-15)16-19-20-17(26)21(16)18-11-12-5-3-7-14(9-12)22(23)24/h3-11H,2H2,1H3,(H,20,26)/b18-11+ |

InChIキー |

KPWFIMZKEHPGRH-WOJGMQOQSA-N |

異性体SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |

正規SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12015265.png)

![(4E)-5-(3,4-dimethoxyphenyl)-4-{hydroxy[4-(prop-2-en-1-yloxy)phenyl]methylidene}-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12015266.png)

![2-[(4-chlorophenyl)methoxy]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]benzamide](/img/structure/B12015278.png)

![((5E)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid](/img/structure/B12015301.png)

![N-(2,6-dibromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015313.png)

![ethyl 2-{2-(4-bromophenyl)-4-hydroxy-3-[(4-methoxy-3-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015316.png)

![3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015317.png)

![Methyl 4-({[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12015355.png)

![N-Benzyl-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B12015361.png)